molecular formula C10H19NO2 B13785807 2-(Cyclopentylamino)-butanoic acid methyl ester

2-(Cyclopentylamino)-butanoic acid methyl ester

Cat. No.: B13785807
M. Wt: 185.26 g/mol
InChI Key: BOTKCVUBIOIUFR-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)-butanoic acid methyl ester is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclopentylamino group attached to the butanoic acid backbone, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)-butanoic acid methyl ester typically involves the esterification of 2-(Cyclopentylamino)-butanoic acid. One common method is the reaction of the acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of catalysts such as trimethylchlorosilane in methanol has also been reported to be effective for the esterification process .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)-butanoic acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Hydrolysis: Aqueous acid or base (e.g., hydrochloric acid or sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles (e.g., alkyl halides) in the presence of a base.

Major Products Formed

    Hydrolysis: 2-(Cyclopentylamino)-butanoic acid and methanol.

    Reduction: 2-(Cyclopentylamino)-butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopentylamino)-butanoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)-butanoic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexylamino)-butanoic acid methyl ester
  • 2-(Cyclopropylamino)-butanoic acid methyl ester
  • 2-(Cyclobutylamino)-butanoic acid methyl ester

Uniqueness

2-(Cyclopentylamino)-butanoic acid methyl ester is unique due to its specific cyclopentylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .

Properties

IUPAC Name

methyl 2-(cyclopentylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-9(10(12)13-2)11-8-6-4-5-7-8/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTKCVUBIOIUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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